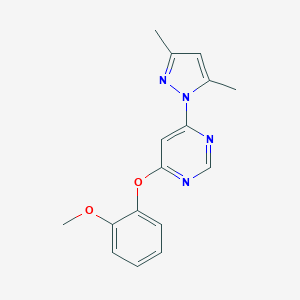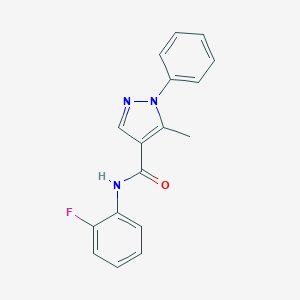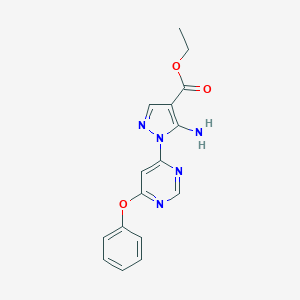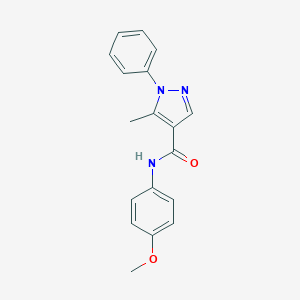![molecular formula C21H16N4O2 B287686 N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide](/img/structure/B287686.png)
N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide, commonly known as NPPF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool for studying the physiological and biochemical effects of certain ion channels in the body.
Wirkmechanismus
NPPF works by binding to the pore region of TRP channels and blocking the flow of ions through the channel. This results in a decrease in the activity of the channel and a corresponding decrease in the physiological and biochemical effects associated with its function.
Biochemical and Physiological Effects:
Studies have shown that NPPF can effectively block TRP channels, leading to a decrease in pain sensation, temperature sensitivity, and cardiovascular function. Additionally, NPPF has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NPPF in lab experiments is its selectivity for TRP channels, allowing researchers to study the effects of these channels in isolation. However, one limitation of NPPF is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving NPPF. One area of focus could be the development of more selective TRP channel blockers, which could provide greater insight into the specific functions of these channels. Additionally, further research could be conducted to explore the potential therapeutic applications of NPPF in the treatment of inflammatory conditions and other diseases.
Synthesemethoden
NPPF can be synthesized through a multi-step process, starting with the reaction of 2-naphthol with 2-phenylacetyl chloride to form 2-(2-phenylacetyl) naphthalene-1-ol. This compound is then reacted with cyanogen bromide to form 2-(2-phenylacetyl) naphthalene-1-oxycyanide, which is further reacted with 4-aminopyrimidine to form NPPF.
Wissenschaftliche Forschungsanwendungen
NPPF has been used in scientific research to study the role of certain ion channels in the body, particularly the transient receptor potential (TRP) channels. TRP channels play a crucial role in various physiological processes, including pain sensation, temperature regulation, and cardiovascular function. NPPF has been shown to selectively block TRP channels, making it a valuable tool for studying their function.
Eigenschaften
Molekularformel |
C21H16N4O2 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide |
InChI |
InChI=1S/C21H16N4O2/c26-14-22-25-19-13-20(24-21(23-19)16-8-2-1-3-9-16)27-18-12-6-10-15-7-4-5-11-17(15)18/h1-14H,(H,22,26)(H,23,24,25) |
InChI-Schlüssel |
YUBDVWJEUQONLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC4=CC=CC=C43)NNC=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC4=CC=CC=C43)NNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)



![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)


![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)


![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)

